molecular formula C14H17N3O2 B3375628 3-cyclopropyl-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1119429-08-1

3-cyclopropyl-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3375628
CAS No.: 1119429-08-1
M. Wt: 259.3 g/mol
InChI Key: DMJNUAXNPYFJIG-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of cyclopropylamine, diethylamine, and a suitable pyrazolopyridine derivative. The reaction conditions often require heating and the presence of a catalyst to facilitate the formation of the pyrazolo[3,4-b]pyridine core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of various substituted pyrazolopyridines.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 3-cyclopropyl-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has shown potential as a bioactive molecule. It may interact with biological targets, influencing cellular processes and signaling pathways.

Medicine: The compound has been investigated for its medicinal properties, including potential anti-inflammatory, antioxidant, and anticancer activities. Its ability to modulate biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-cyclopropyl-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6-cyclopropyl-1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

  • 3-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Uniqueness: 3-Cyclopropyl-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid stands out due to its unique structural features, such as the presence of both cyclopropyl and diethyl groups. These structural elements contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-cyclopropyl-1,6-diethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-3-9-7-10(14(18)19)11-12(8-5-6-8)16-17(4-2)13(11)15-9/h7-8H,3-6H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJNUAXNPYFJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)CC)C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-cyclopropyl-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
3-cyclopropyl-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 3
3-cyclopropyl-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 4
3-cyclopropyl-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 5
3-cyclopropyl-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-cyclopropyl-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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